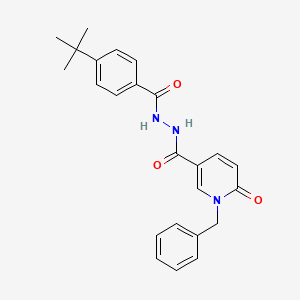

1-benzyl-N'-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Description

This compound features a dihydropyridine core substituted at the 3-position with a carbohydrazide group. The 6-oxo group contributes to hydrogen-bonding interactions, enhancing molecular stability and binding affinity in biological systems. While direct pharmacological data are unavailable in the provided evidence, its structural motifs align with derivatives studied for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-benzyl-N'-(4-tert-butylbenzoyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-24(2,3)20-12-9-18(10-13-20)22(29)25-26-23(30)19-11-14-21(28)27(16-19)15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPGTZAZJPXDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution reaction.

Attachment of the tert-butylbenzoyl group: This can be accomplished through an acylation reaction using tert-butylbenzoyl chloride and a suitable base.

Formation of the carbohydrazide: This final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The benzyl and tert-butylbenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting cardiovascular and neurological disorders.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N’-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, its dihydropyridine ring structure allows it to interact with calcium channels, potentially influencing calcium ion transport and signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs (Table 1) share the 6-oxo-1,6-dihydropyridine-3-carboxylic acid backbone but differ in benzyl substituents. These modifications influence lipophilicity, solubility, and steric interactions:

Table 1: Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Benzyl Substituent | Similarity Score |

|---|---|---|---|

| 1-(4-Methylbenzyl)-6-oxo-...-3-carboxylic acid | 1036516-30-9 | 4-Methyl | 1.00 |

| 1-(3-Methylbenzyl)-6-oxo-...-3-carboxylic acid | 1036564-02-9 | 3-Methyl | 1.00 |

| 1-(4-Isopropylbenzyl)-6-oxo-...-3-carboxylic acid | 1039316-84-1 | 4-Isopropyl | 0.96 |

| 1-(4-(tert-Butyl)benzyl)-6-oxo-...-3-carboxylic acid | 1040016-25-8 | 4-tert-Butyl | 0.96 |

| 1-(2,5-Dimethylbenzyl)-6-oxo-...-3-carboxylic acid | 1225872-43-4 | 2,5-Dimethyl | 0.97 |

Key Observations :

- tert-Butyl vs. Methyl/Isopropyl : The tert-butyl group (in the target compound) increases steric hindrance and lipophilicity compared to methyl or isopropyl substituents. This may reduce aqueous solubility but enhance membrane permeability and metabolic stability .

- Positional Isomerism : The 4-methyl and 3-methyl analogs (similarity score 1.00) highlight that substituent position minimally affects structural similarity scores but could significantly alter electronic properties or binding pocket compatibility.

- Dimethyl Substitution : The 2,5-dimethyl analog (similarity 0.97) suggests that multiple substituents reduce similarity marginally, likely due to increased steric bulk or altered molecular geometry.

Functional Group Variations

- Carbohydrazide vs. Carboxylic Acid: Unlike analogs in Table 1, the target compound replaces the carboxylic acid with a benzoyl-substituted carbohydrazide.

- Nitriles are metabolically stable but less polar than hydrazides, which may limit solubility .

Pharmacological Implications (Inferred)

- Lipophilicity : The tert-butyl and benzyl groups may enhance blood-brain barrier penetration compared to methyl analogs, making the compound a candidate for CNS-targeted therapies.

- Metabolic Stability : Bulky substituents like tert-butyl could reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Biological Activity

1-benzyl-N'-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS Number: 1105243-71-7) is a complex organic compound belonging to the dihydropyridine class. Its structure incorporates a benzyl group, a tert-butylbenzoyl moiety, and a dihydropyridine ring, which contribute to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 403.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Calcium Channel Modulation : The dihydropyridine structure allows for interaction with calcium channels, influencing calcium ion transport and cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to cardiovascular and neurological disorders.

Antimicrobial Activity

Studies have indicated that derivatives of dihydropyridines exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various pathogens:

- Tested Pathogens : Staphylococcus aureus, Pseudomonas aeruginosa.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

Recent research has explored the anticancer potential of related dihydropyridine compounds. Although direct studies on this specific compound are scarce, the following findings from similar compounds provide insight:

- Cell Lines Tested : Human colon cancer (HT29), prostate cancer (DU145).

- Methodology : MTT assay for cell viability.

- Findings : Compounds with similar structures have shown promising results in inhibiting tumor growth.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a structurally similar compound (N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine). The results indicated significant inhibition of cell proliferation in cancer cell lines:

- Cell Viability Reduction : Up to 80% at certain concentrations.

- Mechanism : Inhibition of EGFR tyrosine kinase activity.

Case Study 2: Cardiovascular Effects

Another study focused on the cardiovascular effects of dihydropyridine derivatives. The findings suggested that these compounds could serve as effective agents in managing hypertension by acting as calcium channel blockers:

- Experimental Model : Rat models with induced hypertension.

- Results : Significant reduction in blood pressure observed.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-benzyl-N'-(4-(tert-butyl)benzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene improves purity during recrystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves stereoisomers, and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Table 1 : Representative Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | DMF | 70 | K₂CO₃ | 65–75 |

| Hydrazide Formation | Ethanol | Reflux | HCl (gaseous) | 80–85 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the dihydropyridine ring and benzoyl-hydrazide linkage .

- HPLC-MS : Reverse-phase HPLC (C18 column) coupled with ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 436.2) and detects impurities .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3300 cm⁻¹ (N-H hydrazide) confirm functional groups .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) at 1–100 µM concentrations, using Ellman’s method (AChE) or fluorometric kits .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Dose-Response : Use triplicate measurements and positive controls (e.g., donepezil for AChE) to validate reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the tert-butyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess effects on enzyme binding .

- Scaffold Hybridization : Fuse the dihydropyridine core with thiophene or pyrazole moieties to enhance solubility and target affinity .

- Computational Modeling : Perform docking studies (AutoDock Vina) with COX-2 (PDB: 5KIR) to identify critical hydrogen bonds and steric interactions .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and colorimetric methods to rule out assay-specific artifacts .

- Structural Confirmation : Re-analyze batch purity via LC-MS and NMR to exclude degradation products .

- Meta-Analysis : Compare results across cell lines (e.g., primary vs. immortalized cells) and adjust for membrane permeability differences .

Q. What are the degradation pathways and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for hydrolytic cleavage of the hydrazide bond .

- Oxidative Stability : Treat with H₂O₂ (3%) to identify susceptible sites (e.g., tert-butyl group oxidation) .

- Storage Recommendations : Store at -20°C in argon-purged vials to prevent light/oxygen-induced degradation .

Q. How can researchers elucidate the mechanism of enzymatic interaction?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., AChE) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Engineer enzyme mutants (e.g., Ser203Ala in AChE) to probe critical residue interactions .

Q. What cross-disciplinary applications exist beyond pharmacology (e.g., materials science)?

- Methodological Answer :

- Coordination Chemistry : Complex with transition metals (e.g., Cu²⁺) for catalytic applications; characterize via UV-Vis and cyclic voltammetry .

- Polymer Modification : Incorporate into polyamide backbones to study thermal stability (TGA/DSC analysis) .

- Fluorescent Probes : Functionalize with dansyl chloride for pH-sensitive imaging in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.